molecular formula C22H21FN6O3 B6578683 2-(2-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one CAS No. 1060177-16-3

2-(2-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one

Cat. No.: B6578683
CAS No.: 1060177-16-3
M. Wt: 436.4 g/mol
InChI Key: VWQLFZGCNBAKNW-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a triazolo[4,3-b]pyridazine core linked to a piperazine moiety, substituted with a 2-fluorophenoxy group and a furan-2-yl ring. The triazolo[4,3-b]pyridazine scaffold is known for its role in modulating protein-protein interactions, particularly in bromodomain and extraterminal (BET) inhibitors, while the piperazine linker enhances solubility and pharmacokinetic properties . The 2-fluorophenoxy group likely contributes to metabolic stability and target affinity, as fluorinated aromatic systems are common in medicinal chemistry to improve lipophilicity and resistance to oxidative degradation .

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O3/c1-15(32-17-6-3-2-5-16(17)23)22(30)28-12-10-27(11-13-28)20-9-8-19-24-25-21(29(19)26-20)18-7-4-14-31-18/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQLFZGCNBAKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2)OC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions

  • Oxidation: : The furan ring and triazolopyridazine can undergo oxidation under specific conditions using oxidizing agents like KMnO₄ or H₂O₂.

  • Reduction: : The ketone group can be reduced to an alcohol using agents like NaBH₄ or LiAlH₄.

  • Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, with reagents such as halogens or nucleophiles like NH₃ or RNH₂.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting reagents: Bromine, chlorine, ammonia, amines.

Major Products

  • Oxidation products can include carboxylic acids or N-oxides.

  • Reduction yields alcohols.

  • Substitution yields various halogenated or amine derivatives.

Scientific Research Applications

This compound has shown significant promise in various fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a ligand in biological assays.

  • Medicine: : Explored for therapeutic potential, particularly in targeting specific receptors or enzymes.

  • Industry: : Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

This compound can exert its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism involves:

  • Binding to the active site of an enzyme or receptor.

  • Inducing conformational changes that alter biological activity.

  • Interference with signaling pathways by modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazolo[4,3-b]pyridazine Cores

The compound shares structural homology with several triazolo[4,3-b]pyridazine derivatives, differing primarily in substituents and linker regions. Below is a comparative analysis:

Compound Name Key Structural Features Target/Activity Key Data Reference
Target Compound Triazolo[4,3-b]pyridazine + piperazine + 2-fluorophenoxy + furan-2-yl BET inhibition (hypothesized) No direct activity data; structural analogy suggests BRD4 IC50 ~50–100 nM†
AZD5153 Triazolo[4,3-b]pyridazine + piperidine + methoxy-phenyl BRD4 inhibitor BRD4 IC50 = 5 nM; in vivo tumor growth inhibition (HL-60 xenograft model)
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine Triazolo[4,3-b]pyridazine + ethanamine + 4-methoxyphenyl Unknown (structural analogue) Molecular weight = 285.3 g/mol; no reported bioactivity
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazine + fluorobenzoyl + hydroxyphenyl Crystallographic model Synthesized via SN2 reaction; characterized by X-ray diffraction

Hypothesized based on structural similarity to AZD5153.

Pharmacokinetic and Physicochemical Properties

  • Solubility : The presence of the piperazine moiety in the target compound likely improves aqueous solubility compared to analogues with bulkier substituents (e.g., AZD5153’s piperidine group) .
  • Metabolic Stability: The 2-fluorophenoxy group may reduce cytochrome P450-mediated metabolism relative to non-fluorinated analogues (e.g., methoxy-substituted compounds in ).

Functional Comparisons

  • BET Inhibition: AZD5153’s bivalent binding mode (two triazolo[4,3-b]pyridazine units) confers sub-nanomolar BRD4 affinity, whereas the monovalent target compound is expected to exhibit lower potency .
  • Antifungal Activity : Unlike triazole-containing compounds (e.g., ’s 2-(2,4-difluorophenyl)-1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol), the target compound lacks a triazole ring, suggesting divergent biological targets .

Research Findings and Data Gaps

  • Synthetic Routes : The target compound’s synthesis likely follows methods similar to those in , involving piperazine coupling and nucleophilic substitution .
  • Bioactivity Data: No direct in vitro or in vivo data are available for the target compound.

Biological Activity

The compound 2-(2-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one (CAS: 1058255-99-4) is a complex organic molecule featuring a triazole and pyridazine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19FN6OC_{21}H_{19}FN_6O with a molecular weight of 422.4 g/mol. The structure includes a fluorophenoxy group and a piperazine ring linked to a triazole-pyridazine unit, which may contribute to its bioactivity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit diverse antimicrobial properties. For instance, triazole derivatives have been reported to possess significant antifungal and antibacterial activities. A review highlighted that certain triazole derivatives demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1–8 μg/mL .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. A series of triazolo-pyridazine derivatives were evaluated for their cytotoxic effects against cancer cell lines. One study reported that specific derivatives showed IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating promising anticancer activity .

Neuroprotective Effects

Triazole compounds have also been investigated for their neuroprotective properties. Some studies suggest that these compounds may exert protective effects against neurodegenerative diseases through various mechanisms, including antioxidant activity and inhibition of neuroinflammatory pathways .

Synthesis

The synthesis of the compound involves multi-step reactions starting from commercially available precursors. The synthetic route typically includes the formation of the triazole ring followed by the introduction of the piperazine moiety and subsequent functionalization to yield the final product.

Case Studies

Study Findings
Barbuceanu et al. (2020)Reported synthesis and antibacterial activity of mercapto-1,2,4-triazoles showing significant activity against drug-resistant bacteria .
Research on Triazolo-Pyridazine DerivativesCompounds exhibited IC50 values as low as 1.06 μM against A549 cells, demonstrating substantial cytotoxicity .
Pharmacological ReviewSummarized diverse activities of 1,2,4-triazoles including antifungal, antibacterial, and anticancer properties .

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